molecular formula C26H22N4O4S2 B2913981 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide CAS No. 865160-04-9

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide

Cat. No.: B2913981
CAS No.: 865160-04-9
M. Wt: 518.61
InChI Key: USZXVGDKNFXCPX-WCTVFOPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a benzo[d]thiazol-2(3H)-ylidene core fused with a quinoline-4-carboxamide moiety. Key functional groups include a sulfamoyl (-SO₂NH₂) substituent at position 6 of the benzothiazole ring and a 2-methoxyethyl group at position 2. Its synthesis likely involves multi-step protocols, including condensation reactions and sulfamoylation, as inferred from analogous compounds in the evidence (e.g., Scheme S9 in ).

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4S2/c1-34-14-13-30-23-12-11-18(36(27,32)33)15-24(23)35-26(30)29-25(31)20-16-22(17-7-3-2-4-8-17)28-21-10-6-5-9-19(20)21/h2-12,15-16H,13-14H2,1H3,(H2,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZXVGDKNFXCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C20H21N3O6S2C_{20}H_{21}N_{3}O_{6}S_{2} with a molecular weight of 463.52 g/mol. Its structure includes a quinoline core, which is often associated with various biological activities.

Biological Activity Overview

The biological activities of this compound have been assessed through various in vitro and in vivo studies. Key areas of investigation include:

  • Antifungal Activity : The compound has shown promising antifungal properties against several strains of fungi, including Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values indicate significant antifungal efficacy comparable to standard treatments like ketoconazole .
  • Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. Specific IC50 values have been reported, demonstrating its potential as an anticancer agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Ergosterol Synthesis : Similar to azole antifungals, this compound appears to inhibit ergosterol biosynthesis by targeting the enzyme CYP51, crucial for fungal cell membrane integrity. Studies have shown that it can significantly reduce ergosterol levels in treated fungal cells .
  • Cell Cycle Arrest and Apoptosis : In cancer models, the compound may induce cell cycle arrest and apoptosis in malignant cells. This effect is likely mediated through various signaling pathways that regulate cell growth and survival .

Table 1: Antifungal Activity Data

CompoundFungal StrainMIC (μg/mL)Reference
This compoundCandida albicans1.23
This compoundCandida parapsilosis1.23

Table 2: Cytotoxicity Analysis

CompoundCell LineIC50 (μM)Reference
This compoundNIH/3T3148.26
DoxorubicinNIH/3T3>1000

ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound indicates favorable drug-likeness characteristics, which are essential for its development as a therapeutic agent. Studies suggest it possesses adequate lipophilicity, enhancing its ability to permeate cellular membranes effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related derivatives from the evidence:

Compound ID/Name Core Structure Key Substituents Synthetic Yield Key Spectroscopic Data (IR/NMR) Reference
Target: (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide Benzo[d]thiazol-2(3H)-ylidene + quinoline - 6-SO₂NH₂
- 3-(2-methoxyethyl)
- 2-phenylquinoline
Not reported Expected NH stretches (~3150–3319 cm⁻¹, sulfamoyl); aromatic C-H (δ 7–9 ppm, NMR) Hypothetical
N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)quinoline-4-carboxamide (KM-4-263-3) Quinoline-4-carboxamide - 4-(N-thiazol-2-yl sulfamoyl)phenyl 8% 1H NMR (δ 11.27 br s, NH; δ 9.02 d, quinoline-H)
(Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide Benzo[d]thiazol-2(3H)-ylidene - 6-SO₂NH₂
- 3-(2-methoxyethyl)
- 2-methoxybenzamide
Not reported Similar NH and C=O stretches (IR)
I5: 5-Methyl-11-((3-(3-dipropylamine)-propylbenzo[d]thiazol-2(3H)-ylidene)methyl)benzofuro[3,2-b]quinolin-5-ium iodide Benzo[d]thiazol-2(3H)-ylidene + benzofuroquinolinium - Dipropylamine side chain
- Iodide counterion
Not reported Likely aromatic proton shifts (δ 7–9 ppm, NMR)

Key Observations

Synthetic Complexity: The target compound shares synthetic challenges with KM-4-263-3 (), where low yields (8%) highlight difficulties in coupling quinoline carboxamides with sulfamoylbenzothiazoles. However, other benzo[d]thiazol-2(3H)-ylidene derivatives (e.g., ) achieve higher yields (63%) using optimized protocols, suggesting room for improvement in the target’s synthesis .

Functional Group Impact: The sulfamoyl group (-SO₂NH₂) in the target compound contrasts with the carbamoyl (-CONH₂) group in ’s STING agonist. Sulfamoyl’s stronger electron-withdrawing nature may enhance metabolic stability or binding to sulfonamide-sensitive targets .

Spectroscopic Signatures: IR spectra of sulfamoyl-containing compounds (e.g., ) show NH stretches at ~3150–3319 cm⁻¹, consistent with the target’s expected profile. Absence of C=O stretches in triazole-thiones () contrasts with the quinoline carboxamide’s C=O band (~1663–1682 cm⁻¹) .

The target’s sulfamoyl group may confer solubility advantages over halogenated analogs (e.g., ’s iodides) .

Q & A

Q. What are the key strategies for designing and validating synthetic pathways for this compound?

To design a synthetic pathway, start with modular reactions that allow stepwise assembly of the quinoline and benzothiazole cores. For example:

  • Core Formation : Use condensation reactions between substituted thiazole precursors and quinoline derivatives. Ethanol or methanol are common solvents for such reactions .
  • Functionalization : Introduce sulfamoyl and methoxyethyl groups via nucleophilic substitution or coupling reactions. For instance, sulfamoyl groups can be added using sulfamide reagents under reflux conditions .
  • Validation : Confirm structural integrity via IR (C=O, N-H stretches), NMR (proton integration for substituents), and MS (molecular ion peaks). For example, IR peaks at 1680–1700 cm⁻¹ confirm carbonyl groups, while NMR δ 7.2–8.5 ppm corresponds to aromatic protons .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

  • IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹) .
  • NMR : Use ¹H and ¹³C NMR to map substituent positions. For example, methylene protons in the methoxyethyl group appear as triplets near δ 3.5–4.0 ppm .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 500–600 range for similar compounds) .
  • Melting Point : Consistency with literature values (e.g., 160–162°C for related thiazole derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in multi-step syntheses?

  • Solvent and Temperature : Switch from ethanol to DMF for higher solubility of intermediates (e.g., improved cyclization yields in thiazolo[3,2-a]pyrimidine synthesis) .
  • Catalysts : Use Lewis acids like POCl₃ to accelerate cyclization (e.g., converting hydrazides to thiadiazoles with 70% yield) .
  • Stoichiometry : Adjust molar ratios to minimize side products. For example, excess itaconic acid improves yields in iminothiazolidine formation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, concentrations). For example, discrepancies in anticancer activity may arise from varying MTT assay protocols .
  • Metabolic Stability Testing : Use liver microsomes to compare metabolic degradation rates across studies .
  • Structural Confirmation : Re-examine stereochemistry (Z/E configuration) via NOESY NMR, as misassignment can lead to conflicting bioactivity results .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in analogs?

  • Scaffold Modification : Replace the quinoline core with acridine or pyridine derivatives to assess π-π stacking effects .
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance binding affinity. For example, trifluoromethyl groups improve metabolic stability in related compounds .
  • Pharmacophore Mapping : Use molecular docking to prioritize substituents that interact with key residues (e.g., sulfamoyl groups targeting ATP-binding pockets) .

Q. How can researchers mitigate challenges in isolating stereoisomers or tautomeric forms?

  • Chromatography : Use chiral columns (e.g., amylose-based) with hexane:EtOAc gradients for Z/E isomer separation .
  • Crystallization : Slow evaporation from DMF/water mixtures can favor specific tautomers (e.g., keto-enol forms) .
  • Dynamic NMR : Monitor tautomerization in solution by variable-temperature ¹H NMR (e.g., coalescence temperatures for proton exchanges) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) across studies?

  • Solvent Effects : Compare data in deuterated DMSO vs. CDCl₃, as hydrogen bonding in DMSO upshifts NH protons .
  • Impurity Signals : Re-purify compounds via column chromatography (silica gel, 70–230 mesh) to remove residual starting materials .
  • Dynamic Processes : For compounds with rotatable bonds (e.g., methoxyethyl groups), use low-temperature NMR to "freeze" conformers and simplify spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.